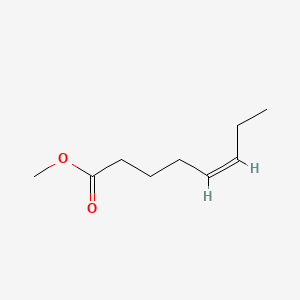

5-Octenoic acid, methyl ester, (5Z)-

説明

Role as Semiochemicals and Mediators of Interspecies Interactions

There is currently no scientific evidence available to suggest a role for 5-Octenoic acid, methyl ester, (5Z)- as a semiochemical in insect communication or as a mediator of interspecies interactions.

No research data could be found that identifies 5-Octenoic acid, methyl ester, (5Z)- as an insect pheromone, allomone, or kairomone. Its involvement in the defensive chemistry of any insect species has not been reported.

The influence of 5-Octenoic acid, methyl ester, (5Z)- on plant-insect interactions and its broader role in chemical ecology remains uninvestigated. There are no studies indicating its production by plants or its effect on herbivore or pollinator behavior.

Antimicrobial and Antifungal Potentials (Focus on in vitro Mechanistic Studies)

No in vitro studies detailing the antimicrobial or antifungal potential of 5-Octenoic acid, methyl ester, (5Z)- are present in the current body of scientific literature.

Due to the lack of studies on its antimicrobial and antifungal properties, the mechanisms of action, such as membrane disruption or interaction with cellular targets, have not been explored for this specific compound.

There is no available data on the ability of 5-Octenoic acid, methyl ester, (5Z)- to inhibit microbial growth pathways or specific enzyme systems in bacteria or fungi.

Modulation of Specific Enzymatic Pathways (Focus on in vitro Biochemical Effects)

The modulatory effects of 5-Octenoic acid, methyl ester, (5Z)- on specific enzymatic pathways have not been the subject of published in vitro biochemical research.

Data Tables

No data is available to be presented in tabular format.

Structure

3D Structure

特性

IUPAC Name |

methyl (Z)-oct-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-3-4-5-6-7-8-9(10)11-2/h4-5H,3,6-8H2,1-2H3/b5-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUHAYWWWVLJJJM-PLNGDYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40885732 | |

| Record name | 5-Octenoic acid, methyl ester, (5Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Dairy, coconut aroma | |

| Record name | Methyl (Z)-5-octenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1619/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in fat; slightly soluble in water, Soluble (in ethanol) | |

| Record name | Methyl (Z)-5-octenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1619/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.921-0.925 | |

| Record name | Methyl (Z)-5-octenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1619/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

41654-15-3 | |

| Record name | Methyl (5Z)-5-octenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41654-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-octenoate, (5Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041654153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Octenoic acid, methyl ester, (5Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Octenoic acid, methyl ester, (5Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Octenoic acid, methyl ester, (5Z)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 5-OCTENOATE, (5Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZK77KWP2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Pathways and Chemical Transformations of 5 Octenoic Acid, Methyl Ester, 5z

De Novo Synthetic Methodologies and Stereocontrol Strategies

The synthesis of 5-Octenoic acid, methyl ester, (5Z)- requires precise control over the geometry of the carbon-carbon double bond. De novo synthetic approaches and stereocontrol strategies are paramount in achieving the desired (5Z)-isomer with high purity.

Precision Esterification Reactions for (5Z)-5-Octenoic Acid Precursors

The final step in the synthesis of methyl (Z)-oct-5-enoate is often the esterification of its corresponding carboxylic acid precursor, (5Z)-5-Octenoic acid. This transformation itself does not typically affect the stereochemistry of the pre-existing double bond. Standard acid-catalyzed esterification methods, such as the Fischer esterification with methanol (B129727) in the presence of a catalytic amount of strong acid (e.g., sulfuric acid), can be employed. The primary challenge lies in the synthesis of the (5Z)-5-octenoic acid precursor with the correct stereochemistry, as the esterification will preserve the cis configuration of the double bond.

Stereoselective Olefin Metathesis Approaches to (5Z) Isomers

Olefin metathesis has emerged as a powerful strategy for the formation of carbon-carbon double bonds with high stereoselectivity. acs.org Cross-metathesis (CM) reactions, in particular, offer a versatile route to unsaturated fatty acid methyl esters. acs.org To synthesize the (5Z)- isomer specifically, the choice of catalyst is critical. Molybdenum and tungsten-based catalysts, particularly monoaryloxide chloride (MAC) complexes, have demonstrated exceptional efficiency and Z-selectivity in olefin metathesis reactions. nih.gov

A potential synthetic route could involve the cross-metathesis of 1-pentene (B89616) with methyl 5-hexenoate using a Z-selective molybdenum catalyst. The catalyst's ligand environment sterically directs the formation of the metallacyclobutane intermediate to favor the pathway leading to the Z-alkene product. nih.gov This approach allows for the direct construction of the desired (5Z) internal olefin geometry.

Regioselective Functionalization of Unsaturated Fatty Acid Methyl Esters

The double bond in 5-Octenoic acid, methyl ester, (5Z)- is a key site for further chemical modification. Reactions that functionalize the alkene without affecting the ester group are of significant interest in oleochemistry. aocs.org Lewis acid-induced reactions provide a versatile toolkit for such transformations. For instance, the ethylaluminium dichloride (EtAlCl₂)-induced Friedel-Crafts acylation can introduce a ketone group at the β,γ-position relative to the double bond with high selectivity. aocs.org Similarly, hydro-alkylation reactions using alkyl chloroformates, promoted by Lewis acids, can add alkyl chains across the double bond. aocs.org These methods enable the conversion of simple unsaturated esters into more complex, value-added chemical intermediates.

Catalytic Hydrogenation and Dihydroxylation Reactions (e.g., Osmium(VIII) Oxide Catalyzed)

The alkene functionality can undergo various addition reactions. Catalytic hydrogenation of the double bond in methyl (Z)-5-octenoate over a metal catalyst like palladium on carbon (Pd/C) would yield methyl octanoate (B1194180), the corresponding saturated fatty acid methyl ester.

A more complex transformation is vicinal dihydroxylation, which introduces two hydroxyl groups across the double bond. The reaction of an alkene with osmium tetroxide (OsO₄) is a reliable method for achieving syn-dihydroxylation, where both hydroxyl groups add to the same face of the double bond. libretexts.orgmasterorganicchemistry.com This reaction proceeds through a concerted mechanism involving the formation of a cyclic osmate ester intermediate. libretexts.orgkhanacademy.org Subsequent cleavage of this intermediate, typically with a reducing agent like sodium bisulfite (NaHSO₃) or in the presence of co-oxidants like N-methylmorpholine N-oxide (NMO), yields the vicinal diol. masterorganicchemistry.comskku.edu Using NMO allows for the use of only a catalytic amount of the toxic and expensive OsO₄. masterorganicchemistry.comskku.edu This reaction would convert methyl (Z)-5-octenoate into methyl (5R,6S)-5,6-dihydroxyoctanoate (as a racemic mixture).

Table 1: Conditions for Osmium Tetroxide-Catalyzed Dihydroxylation

Biocatalytic Synthesis and Enzymatic Routes

Biocatalysis offers an environmentally benign alternative to traditional chemical synthesis, often providing high selectivity under mild reaction conditions.

Lipase-Catalyzed Esterification Processes for Stereoisomer Production

Enzymes, particularly lipases, are widely used for the synthesis of esters due to their high efficiency and selectivity. researchgate.net The esterification of (5Z)-5-octenoic acid with methanol can be effectively catalyzed by lipases. Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), commercially available as Novozym® 435, are particularly robust and have demonstrated high catalytic activity for ester synthesis in solvent-free systems or organic solvents. nih.govresearchgate.net

The biocatalytic process involves the direct reaction of the carboxylic acid and alcohol. Key advantages include mild reaction temperatures (typically 40-70°C) and the avoidance of harsh acidic or basic conditions, which can prevent isomerization of the double bond or other side reactions. nih.gov The efficiency of the reaction can be influenced by factors such as the substrate molar ratio and the removal of water, a byproduct of the esterification, to shift the equilibrium towards the product. mdpi.com Recent advancements include lipase-catalyzed esterifications performed in aqueous nanomicellar media, which surprisingly can lead to high conversions by creating a favorable microenvironment for the enzyme and substrates. nih.gov

Table 2: Research Findings in Lipase-Catalyzed Esterification

Metabolic Engineering Approaches for Biosynthetic Precursors

The biotechnological production of specific fatty acids, including the C8 backbone of 5-octenoic acid, represents a sustainable alternative to traditional chemical synthesis. Metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae is a key strategy to achieve high-yield production of desired fatty acid precursors. researchgate.netnih.gov The biosynthesis of octanoic acid, the saturated counterpart to octenoic acid, is a well-understood process in E. coli that can be engineered. nih.gov

The core of fatty acid synthesis in these organisms is the fatty acid synthase (FAS) system. By manipulating the enzymes within this system, particularly the chain-length-determining enzymes, the production can be skewed towards medium-chain fatty acids. For instance, the overexpression of specific acyl-ACP thioesterases with a preference for C8 chains can lead to the accumulation of octanoic acid.

To introduce the Z-double bond at the 5th position, a specific desaturase enzyme would be required. While nature provides a vast library of desaturases, finding or engineering one with the precise regioselectivity and stereoselectivity for a C8 substrate is a significant challenge in metabolic engineering. The general strategy would involve:

Enhancing Precursor Supply: Overexpression of key enzymes in the central carbon metabolism to increase the pool of acetyl-CoA, the primary building block for fatty acid synthesis. researchgate.net

Tailoring Chain Length: Introducing or modifying thioesterases to favor the cleavage of 8-carbon acyl-ACP chains.

Introducing Unsaturation: Expressing a desaturase enzyme capable of introducing a cis-double bond at the Δ5 position of the C8 fatty acid or its ester.

Pathway Optimization: Knocking out competing pathways, such as those for fatty acid degradation (β-oxidation) and the synthesis of longer-chain fatty acids, to channel metabolic flux towards the target molecule. researchgate.net

A hypothetical engineered pathway in S. cerevisiae for the production of (5Z)-octenoic acid is depicted below:

| Step | Enzyme/Process | Function |

| 1 | Acetyl-CoA Carboxylase (ACC) | Increased expression to boost malonyl-CoA supply. |

| 2 | Fatty Acid Synthase (FAS) | Engineered to favor C8 chain production. |

| 3 | C8-specific Acyl-ACP Thioesterase | Cleavage of the C8-acyl-ACP to release octanoic acid. |

| 4 | Δ5-Desaturase | Introduction of a cis-double bond at the 5th position of octanoic acid. |

| 5 | Esterification | Enzymatic or chemical conversion to the methyl ester. |

This engineered microbial cell factory could provide a renewable source of 5-octenoic acid or its precursors, which can then undergo further chemical transformations. nih.gov

Derivatization and Chemical Functionalization Studies

The presence of both a double bond and an ester functional group in 5-octenoic acid, methyl ester, (5Z)- makes it a versatile platform for a variety of chemical transformations.

The carbon-carbon double bond is a prime site for functionalization.

Epoxidation: The conversion of the alkene in 5-octenoic acid, methyl ester, (5Z)- to an epoxide creates a reactive three-membered ring, which can be a precursor for diols, epoxy resins, and other valuable chemicals. mdpi.commdpi.com A common method for epoxidation is the in situ formation of peroxy acids, such as performic or peracetic acid, from the corresponding carboxylic acid and hydrogen peroxide. mpob.gov.my

| Reagents | Conditions | Product |

| Formic acid, Hydrogen peroxide | 50-70°C | Methyl (Z)-5,6-epoxyoctanoate |

| m-Chloroperoxybenzoic acid (mCPBA) | Room temperature, CH₂Cl₂ | Methyl (Z)-5,6-epoxyoctanoate |

The reaction with performic acid, generated in situ, is highly effective for converting the double bonds of unsaturated fatty acid methyl esters into oxirane rings. mpob.gov.my The use of a catalyst is often employed to improve reaction rates and yields. researchgate.net

Halogenation: The addition of halogens or hypohalous acids across the double bond can introduce new functionalities. For instance, the reaction with hypochlorous acid (HOCl) would be expected to yield a mixture of chlorohydrin isomers. gerli.com

| Reagents | Conditions | Product(s) |

| N-Bromosuccinimide (NBS), H₂O | Room temperature, DMSO | Bromohydrin isomers |

| Cl₂, CCl₄ | Room temperature | 5,6-dichloro-octanoic acid methyl ester |

These halogenated derivatives can serve as intermediates for further nucleophilic substitution reactions.

The methyl ester group can be readily converted into other functional groups.

Transesterification: This reaction involves the exchange of the methoxy (B1213986) group of the ester with another alkoxy group from an alcohol. masterorganicchemistry.com It can be catalyzed by either acids or bases. organic-chemistry.org This is a key reaction in the production of biodiesel and can be used to modify the properties of the fatty acid ester. researchgate.netyoutube.com

| Reagents | Conditions | Product Example |

| Ethanol, NaOH (cat.) | Reflux | Ethyl (5Z)-octenoate |

| Propanol, H₂SO₄ (cat.) | Reflux | Propyl (5Z)-octenoate |

Using a large excess of the new alcohol can drive the equilibrium towards the desired product. masterorganicchemistry.com

Reduction: The ester can be reduced to the corresponding primary alcohol, (5Z)-octen-1-ol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) in the presence of an activating agent. researchgate.netorganic-chemistry.org Milder conditions using catalytic systems are also being developed. nih.gov

| Reagents | Conditions | Product |

| LiAlH₄, Diethyl ether | 0°C to room temperature | (5Z)-octen-1-ol |

| NaBH₄, CeCl₃ | Ethanol, room temperature | (5Z)-octen-1-ol |

The resulting unsaturated alcohol is a valuable synthon in its own right, for example, in the fragrance and polymer industries.

The olefinic nature of 5-octenoic acid, methyl ester, (5Z)- allows it to participate in polymerization reactions.

Acyclic Diene Metathesis (ADMET) Polymerization: If converted to a diene, for example by esterification with an unsaturated alcohol, this molecule could undergo ADMET polymerization. mdpi.comrsc.org This method uses ruthenium-based catalysts, such as Grubbs' catalysts, to form polyesters. bath.ac.uk The resulting polymers could exhibit interesting properties, potentially being biodegradable and having tunable mechanical characteristics. mdpi.comrsc.orgbath.ac.uk The general approach would involve a self-metathesis reaction that releases a small volatile olefin, driving the polymerization forward.

Oligomerization: Short-chain polymers, or oligomers, can also be formed. For instance, the epoxidized derivative of 5-octenoic acid, methyl ester, (5Z)- can undergo ring-opening reactions to form oligomeric fatty acids. google.com Furthermore, oxidative processes can lead to the formation of oligomeric peroxides. nih.gov These oligomers could find applications as lubricants or plasticizers.

The versatility of 5-octenoic acid, methyl ester, (5Z)- as a chemical building block, combined with the potential for its sustainable production through metabolic engineering, positions it as a compound of significant interest for future research and industrial application.

Occurrence, Biosynthesis, and Environmental Distribution

Natural Occurrence and Chemodiversity in Biological Matrices

The distribution of 5-Octenoic acid, methyl ester, (5Z)- is a testament to its role as a volatile organic compound in the chemical language of plants and microbes. Its presence is noted in a variety of natural sources, contributing to their characteristic aromas.

Identification in Plant Extracts and Fruit Volatiles (e.g., Mango, Pineapple, Snake Fruit)

This unsaturated ester is a key component of the aromatic profile of several tropical fruits. thegoodscentscompany.com Its sweet, juicy, and tropical fruit notes are particularly important in the flavor composition of mango, pineapple, and snake fruit. thegoodscentscompany.com

In mangoes (Mangifera indica), a vast array of volatile compounds, including terpenes, esters, lactones, and aldehydes, contribute to the fruit's complex aroma. nih.govscentspiracy.com While terpene hydrocarbons are often the most abundant volatiles, esters play a crucial part in the unique flavor of specific cultivars. sci-hub.seresearchgate.net Studies have identified hundreds of volatile constituents in various mango cultivars, with esters like ethyl-2-methylpropanoate and ethyl butanoate being significant contributors to the fruity character. scentspiracy.comsci-hub.se 5-Octenoic acid, methyl ester, (5Z)- is specifically listed as a volatile found in mango fruit. thegoodscentscompany.com

Snake fruit (Salacca zalacca (Gaert.) Voss) owes its characteristic sweet and fruity aroma to the presence of methyl esters of short-chain carboxylic acids. researchgate.netdoc-developpement-durable.org Research on the 'Pondoh' cultivar identified methyl esters of butanoic and hexanoic acids as major volatile components. researchgate.net Methyl 3-methylpentanoate (B1260497) is considered a character-impact odorant for the typical snake fruit aroma. nih.gov The presence of 5-Octenoic acid, methyl ester, (5Z)- has been noted in snake fruit, contributing to its complex aromatic bouquet. thegoodscentscompany.com

| Fruit | Compound Identified | General Aroma Contribution | Reference |

|---|---|---|---|

| Mango (Mangifera indica) | 5-Octenoic acid, methyl ester, (5Z)- | Sweet, tropical, fruity notes | thegoodscentscompany.com |

| Terpenes (e.g., α-pinene, myrcene) | Resinous, woody, citrus notes | nih.govsci-hub.se | |

| Other Esters (e.g., ethyl butanoate) | Fruity character | sci-hub.se | |

| Pineapple (Ananas comosus) | 5-Octenoic acid, methyl ester, (5Z)- | Sweet, tropical, fruity notes | thegoodscentscompany.com |

| Esters (e.g., methyl hexanoate) | Primary aroma components | nih.govresearchgate.net | |

| Lactones (e.g., δ-octalactone) | Creamy, coconut-like notes | nih.gov | |

| Snake Fruit (Salacca zalacca) | 5-Octenoic acid, methyl ester, (5Z)- | Sweet, tropical, fruity notes | thegoodscentscompany.com |

| Methyl esters of short-chain acids | Major contributors to sweet, fruity aroma | researchgate.netdoc-developpement-durable.org | |

| Methyl 3-methylpentanoate | Character-impact odorant | nih.gov |

Presence in Insect Secretions and Exudates, and its Classification as an Allomone

While specific identification of 5-Octenoic acid, methyl ester, (5Z)- in insect secretions is not extensively documented in the available literature, the presence of various esters and fatty acid derivatives as semiochemicals is a well-established phenomenon in entomology. Insects utilize a diverse chemical repertoire for communication and defense. Esters often function as pheromones (for intraspecies communication) or allomones (for interspecies effects, such as defense). For instance, certain insects can desaturate fatty acids on either side of an existing double bond, creating a wider variety of poly-unsaturated fatty acids than mammals, which can then be converted into signaling molecules. researchgate.net These compounds can act as defense mechanisms against predators or pathogens. scentspiracy.com Given that this compound is a volatile ester with a distinct aroma, it possesses the chemical characteristics typical of an allomone, potentially serving to deter predators or inhibit microbial growth, though specific research is needed to confirm this role.

Microbial Production and Pathways of Related Unsaturated Esters

Microorganisms, including bacteria and yeasts, are capable of producing a wide range of volatile esters through several biochemical routes. nih.govresearchgate.net The primary pathway for ester biosynthesis involves the condensation of an acyl-CoA molecule with an alcohol, a reaction catalyzed by alcohol acyltransferases (AATs). researchgate.netmdpi.com This process is thermodynamically favorable due to the high-energy thioester bond in the acyl-CoA substrate. mdpi.com

Engineered microorganisms have been developed to produce various esters, including unsaturated ones. For example, the bacterium Aeromonas hydrophila can convert vegetable oils into rare unsaturated fatty acids, such as 5-14:1 fatty acids, and their corresponding alcohols. researchgate.net These are then accumulated in the cell as wax esters. researchgate.net Similarly, engineered yeast (Yarrowia lipolytica) and bacteria (Escherichia coli) have been optimized to produce wax esters by expressing genes for fatty acyl-CoA reductases (FAR) and wax ester synthases (WS). iastate.edu These microbial systems can utilize various carbon sources, including glucose, free fatty acids, and even waste cooking oil, to generate significant quantities of esters, a large proportion of which are unsaturated. iastate.edu

| Enzyme/Pathway | Function | Microbial Context | Reference |

|---|---|---|---|

| Alcohol Acyltransferases (AATs) | Catalyzes the condensation of an acyl-CoA and an alcohol to form an ester. | A primary pathway in yeasts and bacteria for producing volatile esters. | researchgate.netmdpi.com |

| Fatty Acyl-CoA Reductase (FAR) | Reduces fatty acyl-CoAs to fatty alcohols, which are precursors for wax esters. | Used in engineered Y. lipolytica and E. coli for wax ester synthesis. | iastate.edu |

| Wax Ester Synthase (WS) | Esterifies a fatty alcohol with a fatty acyl-CoA to form a wax ester. | Expressed in engineered microbes to enhance wax ester production. | iastate.edu |

| Baeyer-Villiger Monooxygenases | Inserts an oxygen atom adjacent to a carbonyl group in a ketone to form an ester. | An alternative biochemical route for ester formation in some microbes. | nih.govresearchgate.net |

Biosynthetic Pathways and Enzymatic Conversion Mechanisms

The carbon backbone of 5-Octenoic acid, methyl ester, (5Z)- originates from fundamental fatty acid metabolism, which involves a series of elongation and desaturation steps, followed by potential cleavage and esterification.

Elucidation of Fatty Acid Elongation and Desaturation Systems

The biosynthesis of long-chain fatty acids begins with precursors like palmitic acid (16:0), which are then modified by elongation and desaturation enzyme systems primarily located in the endoplasmic reticulum (ER) and mitochondria. researchgate.netijs.si

Fatty Acid Elongation: The ER elongation system extends fatty acyl-CoAs by adding two-carbon units derived from malonyl-CoA. gsartor.org This process involves four sequential enzymatic reactions: condensation, reduction, dehydration, and a second reduction. gsartor.org While the ER system is the primary site for elongating fatty acids beyond 16 carbons, a similar but less active system exists in the mitochondria that uses acetyl-CoA as the two-carbon donor. ijs.si

Fatty Acid Desaturation: Monounsaturated fatty acids are formed through the action of fatty acid desaturases. researchgate.net In mammalian systems, the key enzyme is Δ9 desaturase, which introduces a double bond at the ninth carbon position of a saturated fatty acyl-CoA, typically acting on stearoyl-CoA (18:0) or palmitoyl-CoA (16:0). ijs.si This oxidative reaction requires a reduced pyridine (B92270) nucleotide (like NADH) and molecular oxygen. ijs.si The formation of the cis-double bond at the 5-position in 5-octenoic acid would require a desaturase with different positional specificity, which is common in plants and insects. researchgate.net These organisms possess a wider array of desaturases (e.g., Δ5, Δ6) that can introduce double bonds at various positions along the acyl chain. researchgate.netresearchgate.net

Enzymatic Cleavage and Hydroperoxide Lyase Activity in Biological Systems (e.g., Coral Metabolism)

The formation of shorter-chain fatty acids and related compounds can occur through enzymatic cleavage of longer-chain polyunsaturated fatty acids (PUFAs). The hydroperoxide lyase (HPL) pathway is a key example of such a mechanism. researchgate.net HPLs are enzymes, often part of the cytochrome P450 family, that cleave fatty acid hydroperoxides. researchgate.net

This process begins with the oxidation of a PUFA by a lipoxygenase (LOX) to form a fatty acid hydroperoxide. plos.org The HPL enzyme then cleaves this hydroperoxide, typically at the C-C bond adjacent to the hydroperoxy group, to produce short-chain aldehydes and ω-oxo acids. researchgate.net

In marine organisms like soft corals, these enzymatic systems can be highly specialized. For instance, the soft coral Capnella imbricata possesses fusion proteins containing both a lipoxygenase (LOX) domain and either an allene (B1206475) oxide synthase (AOS) or a hydroperoxide lyase (HPL) domain. plos.orgnih.gov The LOX domain first converts a PUFA like arachidonic acid into a specific hydroperoxide (e.g., 8R-HpETE). plos.org The HPL domain then cleaves this intermediate to form smaller molecules. plos.orgnih.gov This metabolic pathway highlights a mechanism for generating diverse lipid mediators and volatile compounds from fatty acid precursors in marine ecosystems. While not directly demonstrated for 5-octenoic acid, this pathway represents a plausible route for the cleavage of a longer unsaturated fatty acid to generate an eight-carbon backbone that could subsequently be esterified.

Coupling Reactions of Carbon Units in Octenoate Biosynthesis (e.g., Acaterin (B1665402) Analogs)

The biosynthesis of certain natural products involves the coupling of carbon units to form octenoate-related structures. A notable example is the biosynthesis of acaterin, a secondary metabolite produced by Pseudomonas sp. A 92. nih.govacs.org Studies involving feeding experiments with labeled isotopes of decanoic and octanoic acids have shed light on this process.

Research has indicated that the biosynthesis of acaterin (1) proceeds through the coupling of a C5 unit with octanoate (B1194180). nih.govacs.org This was determined by using 2H- and 13C-labeled decanoic acid, its 3-oxygenated counterparts, and octanoic acid. nih.govacs.org The findings suggested that this pathway is favored over the introduction of a C3 unit at the alpha position of a decanoate (B1226879) derivative. Further confirmation of this biosynthetic route was achieved through a feeding study with [2,3-13C2]decanoic acid. nih.govacs.org

The final step in the biosynthesis of acaterin involves the enzyme dehydroacaterin reductase, which catalyzes the reduction of the C-4/C-5 double bond of dehydroacaterin. nih.gov Investigations using a cell-free preparation from Pseudomonas sp. A 92 revealed the specifics of this reduction mechanism. It was found that a deuterium (B1214612) atom from NADPH is incorporated into the C-5 position of acaterin, while a deuterium atom from D2O is introduced at the C-4 position. nih.gov Furthermore, the reaction stereospecifically utilizes the pro-R hydrogen from the C-4 position of NADPH. nih.gov

Environmental Presence and Fate in Terrestrial and Aquatic Systems

Detection in Environmental Samples and Compartmentalization Studies

Specific data on the detection of 5-octenoic acid, methyl ester, (5Z)- in environmental samples and its compartmentalization is limited. However, its status on the Domestic Substances List (DSL) in Canada indicates it has been in commerce. The substance was evaluated and did not meet the criteria for being considered toxic under subsection 73(1) of the Canadian Environmental Protection Act, 1999 (CEPA). canada.ca

The environmental fate of a chemical is influenced by its physical and chemical properties. For 5-octenoic acid, methyl ester, (5Z)-, these properties can provide clues to its likely environmental distribution.

Table 2: Physicochemical Properties of 5-Octenoic acid, methyl ester, (5Z)-

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H16O2 | nih.govparchem.comsigmaaldrich.com |

| Molecular Weight | 156.22 g/mol | nih.govsigmaaldrich.com |

| Boiling Point | 184.00 to 185.00 °C | parchem.com |

| Flash Point | 164.00 °F (73.33 °C) | parchem.comthegoodscentscompany.com |

| Specific Gravity | 0.92100 to 0.92500 @ 25.00 °C | parchem.comthegoodscentscompany.com |

| logP (o/w) | 2.97 | parchem.com |

The logP value suggests a moderate potential for bioaccumulation in organisms and partitioning to organic matter in soil and sediment.

Biogeochemical Cycling and Natural Degradation Pathways of Related Esters

In aquatic environments, the fate of such compounds is influenced by factors like microbial activity, oxygen levels, and nutrient availability. For instance, the biogeochemical cycling of methylmercury (B97897) in salt marshes and arctic lakes is heavily influenced by microbial processes, including methylation and demethylation, which occur in specific redox zones within sediments. researchgate.netnih.gov Similarly, the degradation of organic esters would be expected to be most rapid in microbially active zones. The transport of substances from sediments to the water column can occur via diffusion. researchgate.net

Photochemical and Oxidative Degradation Processes in Environmental Contexts

Unsaturated esters like 5-octenoic acid, methyl ester, (5Z)- are susceptible to photochemical and oxidative degradation in the environment. In the atmosphere, reactions with hydroxyl radicals (OH), ozone (O3), and nitrate (B79036) radicals (NO3) are the primary degradation pathways for many volatile organic compounds.

Studies on the oxidation of unsaturated fatty acid methyl esters in biodiesel have shown that the rate of oxidation is highly dependent on the degree of unsaturation. repec.org For instance, methyl linoleate, with two double bonds, oxidizes much faster than methyl oleate, which has one double bond. repec.org This suggests that the double bond in 5-octenoic acid, methyl ester, (5Z)- is a likely site for oxidative attack.

Research on the atmospheric degradation of cyclic esters initiated by chlorine atoms has identified ring-opening and ring-retaining oxidation as possible degradation pathways. researchgate.net While not a direct analog, this highlights the complexity of atmospheric degradation mechanisms for esters. The degradation products can include smaller carboxylic acids and aldehydes. researchgate.net The catabolism of epoxy fatty acids, which are oxidation products of unsaturated fatty acids, has also been studied, indicating that these oxidized products can be further metabolized. acs.org

Biological Activities and Ecological Roles Excluding Clinical Outcomes

Modulation of Specific Enzymatic Pathways (Focus on in vitro Biochemical Effects)

Interaction with Lipid-Metabolizing Enzymes (e.g., Lipases, Oxygenases)

Lipid-metabolizing enzymes, such as lipases and oxygenases, are fundamental to the transformation of fatty acids and their derivatives, initiating a cascade of physiological processes.

Lipases

Lipases are a class of enzymes that catalyze the hydrolysis of ester bonds in lipids. nottingham.ac.ukscielo.br This reaction is reversible, and in environments with low water content, lipases can also facilitate the synthesis of esters. scielo.br The breakdown of fatty acid esters is a critical step in lipid metabolism, liberating fatty acids for energy production or as building blocks for other essential molecules. youtube.comyoutube.com

Although direct research on the lipase-mediated hydrolysis of 5-Octenoic acid, methyl ester, (5Z)- is not extensively available, the general mechanisms of lipase (B570770) action on unsaturated fatty acid esters provide a relevant framework. Lipases are instrumental in the industrial production of fatty acid methyl esters (FAMEs), commonly known as biodiesel, through the transesterification of triglycerides. nih.govnih.gov The efficiency of this enzymatic conversion can be influenced by the specific fatty acid substrates involved. For example, the presence of monoacylglycerols, diacylglycerols, and free fatty acids can enhance the yield of FAMEs in lipase-catalyzed reactions as they are more readily accessible to the enzyme. nih.gov

The specificity of lipases can differ significantly. For instance, pancreatic lipases selectively hydrolyze fatty acids at the sn-1 and sn-3 positions of a triglyceride molecule. nih.gov Some microbial lipases demonstrate high substrate specificity, such as the lipase from the fungus Geotrichum candidum, which preferentially acts on esters of long-chain unsaturated fatty acids with a double bond at the ninth carbon atom. nottingham.ac.uk The enzymatic hydrolysis of 5-Octenoic acid, methyl ester, (5Z)- would yield methanol (B129727) and cis-5-octenoic acid, which can subsequently be integrated into various metabolic pathways.

Oxygenases

Oxygenases are enzymes that incorporate oxygen into their substrates. Within the realm of fatty acid metabolism, lipoxygenases (LOX) and cyclooxygenases (COX) are key players that produce a wide range of signaling molecules from unsaturated fatty acid precursors. nih.gov For example, the breakdown of C18 unsaturated fatty acids like linoleic and linolenic acid by the LOX pathway results in the formation of volatile compounds that contribute to the scent of flowers. ebrary.net This process involves the creation of hydroperoxy intermediates that are subsequently metabolized. ebrary.net

While specific investigations into the oxygenation of 5-Octenoic acid, methyl ester, (5Z)- are not well-documented, studies on other unsaturated fatty acids offer a basis for its potential metabolic fate. For instance, the bacterium Pseudomonas aeruginosa is capable of oxygenating oleic acid ((9Z)-18:1) to form (10S)-hydroperoxy-(8E)-octadecenoic acid. nih.gov The oxidation of unsaturated fatty acid methyl esters can also be facilitated by other enzymatic systems, leading to a diverse array of products. mdpi.com The presence of a double bond in its structure suggests that 5-Octenoic acid, methyl ester, (5Z)- could serve as a substrate for various oxygenases, leading to the formation of hydroxylated or other oxygenated metabolites.

Influence on Biosynthetic Enzyme Systems and Metabolic Flux

Fatty acids and their derivatives can act as signaling molecules that regulate the expression and activity of enzymes involved in their own metabolism, thereby influencing the flow of metabolites through various pathways.

Medium-chain fatty acids (MCFAs), which include the C8 carbon chain of 5-octenoic acid, have been demonstrated to modulate the expression of genes associated with lipid metabolism. For example, caprylic acid (C8:0) has been shown to restore the expression of several lipid metabolism-related genes in adipocytes that are suppressed in states of insulin (B600854) resistance. nih.gov Notably, capric acid (C10) can increase the messenger RNA levels of genes within the PPAR signaling pathway, a central regulator of lipid metabolism. nih.gov

The metabolism of unsaturated fatty acids is a tightly controlled process. The oxidation of these molecules necessitates additional enzymes compared to their saturated counterparts to manage the double bonds. libretexts.org For example, if beta-oxidation yields an intermediate with a cis-configured double bond, an isomerase is required to convert it to a trans configuration to allow the metabolic process to continue. libretexts.org Consequently, the introduction of 5-Octenoic acid, methyl ester, (5Z)- into a biological system could potentially modulate the activity of such isomerases and other enzymes involved in fatty acid oxidation.

Precursor Roles in the Formation of Endogenous Bioactive Metabolites

Fatty acids and their simple esters are frequently utilized as foundational molecules for the biosynthesis of more intricate and potent bioactive compounds, such as signaling molecules and pheromones.

Unsaturated fatty acids are well-established precursors for a wide variety of insect pheromones. researchgate.netnih.gov The biosynthetic pathways for these chemical signals typically involve a series of modifications to fatty acids, including desaturation, chain-shortening, reduction, and the alteration of functional groups to produce alcohols, aldehydes, or acetate (B1210297) esters. frontiersin.orgnih.gov For instance, many species of moths utilize fatty acids to synthesize pheromones that are aldehydes, alcohols, or acetate esters. researchgate.netnih.gov With its C8 unsaturated structure, 5-Octenoic acid, methyl ester, (5Z)-, or its corresponding acid, has the potential to function as a precursor or intermediate in the biosynthesis of certain insect pheromones or other volatile organic compounds in plants that are involved in communication and defense mechanisms. nih.gov

The metabolic breakdown of fatty acids can also lead to the production of volatile compounds that contribute to the aroma and flavor profiles of various foods and may also possess biological activities. ebrary.net The enzymatic or oxidative degradation of unsaturated fatty acid methyl esters can produce a range of smaller molecules, including various aldehydes and other esters. mdpi.com

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for High-Resolution Separation and Identification

Chromatography is fundamental to the analysis of fatty acid methyl esters (FAMEs), providing the means to separate individual components for subsequent identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Differentiation and Trace Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like methyl (5Z)-oct-5-enoate. The method offers exceptional separation efficiency and definitive identification based on mass-to-charge ratio.

For the analysis of FAMEs, separation is often achieved using polar capillary columns, such as those with a cyano-functionalized stationary phase, which can effectively resolve positional and geometric isomers. The retention time of methyl (5Z)-oct-5-enoate is a key identifier, distinguishing it from other FAMEs in a mixture.

Upon elution from the GC column, the molecule enters the mass spectrometer, where it is typically ionized by Electron Ionization (EI). The resulting mass spectrum displays a characteristic fragmentation pattern. While the molecular ion peak (m/z 156) may be weak or absent in EI spectra of FAMEs, specific fragment ions provide structural confirmation. Softer ionization techniques, such as Chemical Ionization (CI), can be employed to enhance the abundance of the molecular ion, aiding in molecular weight determination.

GC-MS also provides high sensitivity, enabling the detection and quantification of methyl (5Z)-oct-5-enoate at trace levels. Methods operating in selected ion monitoring (SIM) mode can achieve limits of detection in the low femtomol range, making the technique suitable for analyzing minute quantities of the compound.

Table 1: Representative GC-MS Fragmentation Data for a Monounsaturated C8 FAME This table presents expected fragmentation patterns for a compound like methyl (5Z)-oct-5-enoate under Electron Ionization (EI).

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Identity | Significance |

|---|---|---|

| 156 | [M]⁺ (Molecular Ion) | Confirms the molecular weight of the compound. |

| 125 | [M - OCH₃]⁺ | Loss of the methoxy (B1213986) group from the ester. |

| 113 | [M - C₃H₇]⁺ | Cleavage adjacent to the double bond (beta cleavage). |

| 87 | [CH₃OOC(CH₂)₂]⁺ | Cleavage at the allylic position. |

High-Performance Liquid Chromatography (HPLC) for Quantitative Determination and Purification

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of FAMEs, particularly when dealing with heat-labile compounds or when non-destructive collection of fractions is required. Reversed-phase HPLC (RP-HPLC) is the most common mode used for FAME analysis.

In RP-HPLC, FAMEs are separated based on their hydrophobicity. Using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile or methanol (B129727)/water mixtures), separation is achieved based on both chain length and degree of unsaturation. The (5Z)-isomer of methyl octenoate can be effectively separated from its (5E)- trans isomer, as cis isomers typically have slightly shorter retention times than their trans counterparts on C18 columns.

For quantitative analysis, UV detectors set at a low wavelength (around 205-210 nm) can be used, as the ester carbonyl group and the carbon-carbon double bond exhibit absorbance in this region. Refractive Index (RI) detectors are also employed, offering universal detection for FAMEs. The accuracy of HPLC methods for FAME quantification is high, with excellent linearity (coefficient of determination ≥ 0.995) and precision.

Furthermore, HPLC is a powerful tool for preparative purification. By scaling up the analytical method, pure fractions of methyl (5Z)-oct-5-enoate can be isolated from complex mixtures for further structural studies or use as a reference standard.

Table 2: Typical HPLC Parameters for FAME Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 mm I.D. x 250 mm, 5 µm particle size) |

| Mobile Phase | Isocratic elution with acetonitrile or gradient elution with methanol/water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detector | UV at 205 nm or Refractive Index (RI) |

| Injection Volume | 10-20 µL |

Chiral Chromatography for Enantiomeric Resolution and Absolute Configuration Assignment

The compound 5-Octenoic acid, methyl ester, (5Z)- is achiral and therefore does not exist as enantiomers. Consequently, chiral chromatography is not applicable for its resolution.

However, this technique is indispensable for the analysis of related fatty acid esters that do possess chiral centers, such as those with hydroxyl, epoxy, or branched-chain functionalities. Enantiomeric resolution is critical as different enantiomers of a chiral molecule can exhibit distinct biological activities.

Two primary strategies are employed in chiral chromatography. The first involves derivatization of the racemic mixture with an enantiomerically pure chiral reagent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (either GC or HPLC). The second, more direct approach, utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation. For example, chiral stationary phases based on (R)-N-(3,5-dinitrobenzoyl)phenylglycine have been successfully used for the HPLC resolution of chiral fatty acid ester derivatives.

Spectroscopic Approaches for Comprehensive Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of methyl (5Z)-oct-5-enoate, confirming the arrangement of atoms, the nature of functional groups, and the specific stereochemistry of the double bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Regiochemical and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide critical data for confirming the identity of methyl (5Z)-oct-5-enoate.

In the ¹H NMR spectrum, the olefinic protons (-CH=CH-) of the cis double bond typically appear as a complex multiplet in the region of 5.3-5.4 ppm. The coupling constant (J-value) between these two protons is diagnostic of the double bond geometry; for a cis or (Z) configuration, the ³JHH coupling constant is typically in the range of 10-12 Hz. The spectrum also shows a sharp singlet around 3.7 ppm corresponding to the three protons of the methyl ester (-OCH₃) group. Other key signals include those for the methylene (B1212753) protons adjacent to the double bond (allylic protons) and the methylene protons alpha to the carbonyl group.

Table 3: Predicted ¹H NMR Chemical Shifts for Methyl (5Z)-oct-5-enoate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₃ (terminal) | ~0.9 | Triplet |

| -CH=CH- | ~5.3-5.4 | Multiplet |

| -OCH₃ (ester) | ~3.7 | Singlet |

| -CH₂-C=O | ~2.3 | Triplet |

Table 4: Predicted ¹³C NMR Chemical Shifts for Methyl (5Z)-oct-5-enoate

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C=O (ester) | ~174 |

| -CH=CH- | ~125-130 |

| -OCH₃ (ester) | ~51 |

| -CH₂-C=O | ~34 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in a molecule.

The IR spectrum of methyl (5Z)-oct-5-enoate is dominated by a very strong absorption band around 1740 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional group. Another key feature is the =C-H stretching vibration of the alkene, which appears at approximately 3010 cm⁻¹. The C=C stretching vibration for a cis-substituted double bond is typically found near 1655 cm⁻¹, although this absorption can be weak in the IR spectrum.

Raman spectroscopy is particularly useful for analyzing nonpolar bonds and is highly sensitive to the C=C double bond. The Raman spectrum shows a strong band for the cis C=C stretch around 1655 cm⁻¹. A band corresponding to the in-plane bending of the olefinic hydrogens (=C-H) is observed around 1265 cm⁻¹, which is also characteristic of cis unsaturation. The ester C=O stretch is visible around 1740-1750 cm⁻¹. The relative intensity of the C=C stretching band compared to a C-H bending band (e.g., the CH₂ scissoring mode at ~1440 cm⁻¹) can be used to assess the degree of unsaturation in a sample.

Table 5: Key Vibrational Frequencies for Methyl (5Z)-oct-5-enoate

| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Alkene (=C-H) | Stretch | ~3010 | ~3010 |

| Ester (C=O) | Stretch | ~1740 (Strong) | ~1740-1750 (Medium) |

| Alkene (C=C) | Stretch (cis) | ~1655 (Weak-Medium) | ~1655 (Strong) |

| Methylene (-CH₂-) | Scissor | ~1440 | ~1440 |

| Alkene (=C-H) | In-plane bend (cis) | Not prominent | ~1265 |

Hyphenated and Miniaturized Analytical Platforms

For volatile compounds like "5-Octenoic acid, methyl ester, (5Z)-", comprehensive two-dimensional gas chromatography (GCxGC) is a particularly powerful technique. gcms.czselectscience.netnih.gov This method utilizes two columns with different stationary phases, providing a significant increase in peak capacity and separation power compared to single-column GC. chula.ac.th In GCxGC, the entire effluent from the first dimension (1D) column is sequentially trapped, focused, and re-injected onto the second dimension (2D) column.

This comprehensive approach is highly effective for resolving isomeric FAMEs that may co-elute in a one-dimensional separation. gcms.cz For example, a nonpolar 1D column can separate FAMEs based on their boiling points, while a more polar 2D column can provide separation based on polarity, effectively separating cis/trans isomers or isomers with different double bond positions. gcms.cz When coupled with a time-of-flight mass spectrometer (TOFMS), which offers high acquisition speeds, GCxGC-TOFMS becomes an ideal tool for the detailed characterization of complex volatile profiles in food, flavor, and environmental samples. gcms.czgcms.cz

The following table outlines a representative GCxGC-TOFMS setup for the analysis of FAMEs, including "5-Octenoic acid, methyl ester, (5Z)-".

| Parameter | Setting | Purpose |

| GCxGC System | ||

| 1D Column | Nonpolar (e.g., 30 m x 0.25 mm ID, 0.25 µm df) | Primary separation based on volatility/boiling point. |

| 2D Column | Polar (e.g., 1.5 m x 0.10 mm ID, 0.10 µm df) | Secondary separation based on polarity. |

| Carrier Gas | Helium | Inert gas to carry the sample through the columns. |

| Modulator | Thermal or Cryogenic | Traps and focuses analytes between the two columns. |

| Modulation Period | 2-8 seconds | Determines the frequency of transfer to the 2D column. |

| TOFMS Detector | ||

| Mass Range | 40-400 m/z | Covers the expected mass range of fragments. |

| Acquisition Rate | 100-500 spectra/s | Necessary to capture the fast-eluting peaks from the 2D column. |

| Ion Source Temp. | 230-250 °C | Ensures efficient ionization of the analytes. |

The trend towards miniaturization in analytical chemistry has led to the development of microfluidic and lab-on-a-chip (LOC) devices. nsf.govalliedacademies.org These platforms integrate multiple laboratory functions, such as sample preparation, separation, and detection, onto a single small chip, offering advantages like reduced sample and reagent consumption, faster analysis times, and portability. alliedacademies.orguic.edu

For the analysis of "5-Octenoic acid, methyl ester, (5Z)-", a microfluidic device could be designed for the rapid screening of food or environmental samples. alliedacademies.org Such a chip might incorporate a micro-solid phase extraction (µSPE) unit for sample cleanup and concentration, followed by a micro-gas chromatography (µGC) channel for separation. Detection could be achieved using a miniaturized sensor integrated onto the chip.

The development of LOC technology for this application is still an emerging area, but it holds significant promise for point-of-need analysis where rapid results are crucial. nsf.govnih.gov These devices could be particularly useful in food quality control to detect specific volatile markers or in environmental monitoring to screen for contaminants. alliedacademies.org

The table below conceptualizes the components of a potential lab-on-a-chip device for analyzing volatile esters.

| Component | Function | Principle |

| Sample Inlet | Introduction of liquid or gaseous sample. | Micro-pumps or pressure-driven flow. |

| Micro-Preconcentrator | Trapping and concentrating volatile analytes. | Adsorbent-packed microchannel with thermal desorption. |

| µGC Column | Separation of volatile compounds. | Etched microchannel with a stationary phase coating. |

| Integrated Sensor | Detection of the separated compounds. | Chemiresistor, surface acoustic wave (SAW) sensor, or miniaturized MS. |

| Fluidic Control | Manipulation of fluid flow on the chip. | Microvalves and micropumps. |

Applications in Sustainable Chemistry and Advanced Materials

Role as a Bio-based Monomer and Polymer Feedstock

The structural features of 5-Octenoic acid, methyl ester, (5Z)-, specifically its ester functionality and internal double bond, make it a promising candidate as a monomer for the synthesis of novel bio-based polymers. The presence of the double bond allows for polymerization through various mechanisms, including acyclic diene metathesis (ADMET), a powerful tool for creating high-molecular-weight polymers from bio-based feedstocks. nih.govmdpi.com

Synthesis of Renewable Elastomers and Thermoplastics

While direct polymerization of 5-Octenoic acid, methyl ester, (5Z)- to produce elastomers and thermoplastics is not yet extensively documented, its potential can be inferred from research on similar unsaturated fatty acid methyl esters. ADMET polymerization of bio-based α,ω-dienes, which can be derived from unsaturated esters, has been shown to yield high-molecular-weight unsaturated polyesters. nih.gov These polyesters can exhibit a range of properties, from elastomeric to thermoplastic, depending on the co-monomers used and the degree of cross-linking.

The internal double bond of 5-Octenoic acid, methyl ester, (5Z)- could be utilized in ADMET polymerization to create novel polyester (B1180765) chains. The resulting polymers would possess unsaturation in the backbone, offering sites for further modification, such as cross-linking to produce thermosetting elastomers. The properties of such materials would be influenced by the length of the aliphatic chain and the stereochemistry of the double bond.

Table 1: Potential Polymer Properties from 5-Octenoic acid, methyl ester, (5Z)- based on ADMET Polymerization of Similar Monomers

| Property | Potential Characteristic | Rationale |

| Molecular Weight | High (Mn > 30,000 g/mol ) | Achievable with ADMET polymerization under optimized conditions. mdpi.com |

| Thermal Properties | Tunable Tg and Tm | Dependent on co-monomer selection and polymer architecture. acs.org |

| Physical State | Elastomeric or Thermoplastic | Dependent on the degree of cross-linking and polymer structure. |

This table presents hypothetical properties based on existing research on similar bio-based monomers and is intended for illustrative purposes.

Design of Bio-degradable Polymer Materials

The ester linkage in 5-Octenoic acid, methyl ester, (5Z)- is a key feature that imparts potential biodegradability to polymers derived from it. Polyesters are known for their susceptibility to hydrolysis, a key mechanism in biodegradation. mdpi.com By incorporating this monomer into polymer chains, it is possible to design materials that can break down under environmental conditions, addressing the challenge of plastic pollution.

Furthermore, 5-Octenoic acid, methyl ester, (5Z)- can be chemically transformed into a dicarboxylic acid through oxidative cleavage of the double bond. google.com This resulting dicarboxylic acid can then be used as a monomer in condensation polymerization with diols to produce a wide range of biodegradable polyesters. mdpi.comlibretexts.org The properties of these polyesters, such as their melting point, crystallinity, and degradation rate, can be tailored by the choice of the diol co-monomer. mdpi.com

Development of Specialty Lubricants and Surfactants

The long alkyl chain and ester group of 5-Octenoic acid, methyl ester, (5Z)- make it an attractive molecule for the development of bio-based lubricants and surfactants. These applications leverage the inherent properties of fatty acid esters to provide lubricity and surface activity.

Formulation of Bio-based Lubrication Fluids

Bio-based lubricants, derived from renewable resources like vegetable oils, are gaining traction as environmentally friendly alternatives to petroleum-based products. maintonia.com Fatty acid methyl esters are key components in the formulation of these biolubricants. mdpi.com While specific data on 5-Octenoic acid, methyl ester, (5Z)- in lubricant formulations is scarce, the general properties of unsaturated esters suggest its potential. The presence of a double bond can influence the lubricant's viscosity, thermal stability, and lubricity. researchgate.net

Long-chain esters are known to provide good boundary lubrication due to their polar ester groups, which can adsorb onto metal surfaces, forming a protective film. researchgate.net The unsaturation in 5-Octenoic acid, methyl ester, (5Z)- could be a site for further chemical modification to enhance its lubricant properties, such as improving its oxidative stability through hydrogenation or epoxidation. mdpi.com

Table 2: Typical Properties of Bio-based Lubricants Derived from Fatty Acid Esters

| Property | Typical Value Range | Significance |

| Viscosity Index | 150 - 220 | High VI indicates less change in viscosity with temperature. ukm.myzslubes.com |

| Pour Point | -10 to -30 °C | Low pour point is crucial for cold-temperature performance. zslubes.com |

| Flash Point | > 200 °C | High flash point is important for safety in high-temperature applications. |

| Oxidative Stability | Moderate to High (with additives) | Determines the lubricant's service life. nih.gov |

This table provides a general overview of the properties of biolubricants and is not specific to "5-Octenoic acid, methyl ester, (5Z)-".

Synthesis of Agriculturally Derived Surfactants and Detergents

Surfactants are amphiphilic molecules that are essential in a vast array of products, from detergents to emulsifiers. Fatty acid methyl esters can be converted into various types of surfactants. For instance, they can be transesterified with hydrophilic moieties like polyethylene (B3416737) glycol to create non-ionic surfactants. acs.org While direct application of 5-Octenoic acid, methyl ester, (5Z)- as a surfactant is not its primary role, it can serve as a key intermediate in their synthesis.

The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be neutralized to form an anionic surfactant. Alternatively, the double bond can be functionalized to introduce hydrophilic groups, leading to the formation of novel surfactant structures. The synthesis of surfactants from renewable feedstocks like fatty acid methyl esters is a key area of research in green chemistry, aiming to replace petroleum-derived surfactants with more sustainable alternatives.

Precursors for Fine Chemicals and Specialty Product Synthesis

The reactivity of the double bond and the ester group in 5-Octenoic acid, methyl ester, (5Z)- makes it a valuable precursor for the synthesis of a variety of fine and specialty chemicals. Olefin metathesis, a Nobel prize-winning technology, is a particularly powerful tool for transforming unsaturated fatty acid esters into high-value chemical products. acs.org

Cross-metathesis of 5-Octenoic acid, methyl ester, (5Z)- with other olefins can lead to the formation of new unsaturated esters with different chain lengths and functionalities. These products can then be used as monomers, flavors, fragrances, or intermediates for other chemical syntheses. For example, ethenolysis (cross-metathesis with ethylene) can be used to shorten the alkyl chain, producing shorter-chain esters and olefins, which are valuable chemical building blocks.

Furthermore, the double bond can undergo various other chemical transformations, such as epoxidation, to produce epoxidized fatty acid methyl esters. These epoxides are versatile intermediates that can be used to produce polyols, glycols, and other functionalized molecules. The ester group can also be reduced to the corresponding alcohol, 5-octen-1-ol, another valuable chemical intermediate.

Chemical Intermediates in the Synthesis of Agrochemicals

(5Z)-5-Octenoic acid, methyl ester, also known as methyl (Z)-oct-5-enoate, is a compound supplied to various chemical industries, including the agrochemical sector. While it is positioned as a potential building block for the synthesis of more complex molecules, specific, publicly documented pathways detailing its direct conversion into commercialized agrochemicals are not extensively available in the reviewed scientific and patent literature.

However, the chemical structure of methyl (Z)-oct-5-enoate, featuring both an ester group and a carbon-carbon double bond, makes it a plausible precursor for certain classes of agrochemicals, such as those containing pyrazole (B372694) rings. Pyrazole-containing compounds are significant in the development of heterocyclic agrochemicals due to their diverse biological activities and suitability for various structural modifications, leading to herbicides, fungicides, and insecticides. researchgate.net

General synthetic routes to pyrazole structures often involve the reaction of a compound containing a 1,3-dicarbonyl or an equivalent synthon with hydrazine (B178648) or its derivatives. mdpi.comrsc.org An unsaturated ester like methyl (Z)-oct-5-enoate could theoretically be transformed into a suitable intermediate for pyrazole synthesis. For instance, α,β-unsaturated esters are known to react with hydrazines to form pyrazoline structures, which can be precursors to pyrazoles. researchgate.net A general method involves the cyclocondensation reaction between a β-diketoester and a hydrazine. mdpi.com Although (5Z)-5-Octenoic acid, methyl ester is not an α,β-unsaturated ester, isomerization or other modifications could potentially convert it into a viable precursor for such reactions.

The table below outlines a generalized, hypothetical pathway for how an unsaturated ester could be utilized in pyrazole synthesis, a common scaffold in agrochemicals.

Table 1: Generalized Synthetic Scheme for Pyrazole Formation

| Step | Reaction Type | Reactants | Product | Relevance to Agrochemicals |

|---|---|---|---|---|

| 1 | Isomerization / Oxidation | Unsaturated Ester (e.g., a derivative of methyl (Z)-oct-5-enoate) | β-ketoester or equivalent | Creation of a 1,3-dielectrophilic center necessary for cyclization. |

It is important to note that this represents a general chemical principle rather than a documented industrial application of (5Z)-5-Octenoic acid, methyl ester itself. The agrochemical industry often utilizes proprietary synthetic routes, and the specific role of this compound as an intermediate remains largely within the domain of industrial research and development.

Use in Fragrance and Flavor Compound Synthesis (Focus on Chemical Pathways)

The application of (5Z)-5-Octenoic acid, methyl ester is well-established in the synthesis of fragrance and flavor compounds. Its primary utility lies in its function as a precursor to various lactones, particularly γ-lactones (gamma-lactones), which are prized for their fruity, creamy, and fatty aromas and are essential components in many flavor and fragrance formulations.

The key chemical transformation involves the conversion of the linear unsaturated ester into a cyclic lactone structure. This is typically achieved through reactions that functionalize the double bond and induce intramolecular cyclization with the ester group.

One prominent chemical pathway is the radical addition to the double bond followed by cyclization. This method can be used to synthesize a variety of γ-lactones. A general process involves reacting an olefinic acid or its ester with an alcohol or other radical initiator. Chinese patents describe methods for synthesizing γ-lactones by reacting an alcohol with an acrylate (B77674) or an olefinic acid/ester in the presence of a peroxide initiator like t-butyl perbenzoate. researchgate.net This radical reaction leads to the formation of a new carbon-carbon bond, and subsequent intramolecular cyclization yields the desired γ-lactone. For example, the reaction of an alcohol with methyl acrylate under such conditions can produce γ-lactones with high yield. researchgate.net

Another patent details a continuous process for synthesizing γ-lactones where acrylic acid or its ester is reacted with an alcohol in the presence of a peroxide initiator at elevated temperatures and pressures. mdpi.com The unreacted alcohol is recovered and recycled, and the crude product is purified by vacuum distillation to yield high-purity lactones. mdpi.com

The general pathway for converting an unsaturated ester like methyl (Z)-oct-5-enoate into a γ-lactone via a radical-initiated process is outlined below.

Table 2: Chemical Pathway for γ-Lactone Synthesis from an Unsaturated Ester

| Step | Reaction Description | Key Reagents | Intermediate/Product | Odor Profile of Product |

|---|---|---|---|---|

| 1 | Radical Initiation | Peroxide (e.g., t-butyl perbenzoate) | Peroxide radical | - |

| 2 | Radical Addition | Unsaturated Ester, Alcohol | Radical adduct with the alcohol | - |

| 3 | Intramolecular Cyclization | Radical adduct | γ-lactone | Fruity, creamy, coconut-like (e.g., γ-nonalactone, γ-decalactone) |

This conversion is significant because it transforms a relatively simple linear ester into a more complex, high-value cyclic compound with desirable organoleptic properties. The resulting γ-lactones are used to impart notes of coconut, peach, apricot, and dairy in a wide array of consumer products.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of a molecule. For (Z)-methyl 5-octenoate, these calculations would reveal fundamental aspects of its stability and reactivity.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Furthermore, these methods can generate an electrostatic potential map, which illustrates the charge distribution across the molecule. For (Z)-methyl 5-octenoate, this would likely show negative potential (red/yellow) around the oxygen atoms of the ester group, indicating regions susceptible to electrophilic attack, and positive potential (blue) around the hydrogen atoms. Reactivity descriptors such as global hardness, softness, and electronegativity could also be calculated to provide a quantitative measure of its reactive nature.

Table 1: Hypothetical Quantum Chemical Parameters for (Z)-methyl 5-octenoate (Note: The following values are illustrative for a molecule of this type and not from actual published research on this specific compound.)

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -9.5 eV | Electron-donating capability |

| LUMO Energy | +1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 10.7 eV | Chemical stability and reactivity |

| Dipole Moment | ~1.8 D | Polarity of the molecule |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. Applying MD simulations to (Z)-methyl 5-octenoate would provide significant insights into its conformational flexibility and how it interacts with other molecules.

The presence of a cis-(Z) double bond at the C5 position introduces a rigid kink in the alkyl chain, which, combined with the rotational freedom around the single bonds, allows the molecule to adopt various conformations. MD simulations could map the potential energy surface of the molecule, identifying the most stable (lowest energy) conformations and the energy barriers between them. This is crucial for understanding its physical properties and how it is recognized by other chemical species.

Simulations of (Z)-methyl 5-octenoate in different environments (e.g., in a vacuum, in a non-polar solvent, or in water) would reveal how intermolecular forces, such as van der Waals forces and dipole-dipole interactions, govern its behavior in solution and in the condensed phase.

Structure-Reactivity Relationship Modeling (e.g., QSAR excluding biological endpoints)

Quantitative Structure-Reactivity Relationship (QSRR) models aim to correlate the structural or property descriptors of a set of compounds with their chemical reactivity in non-biological systems. While specific QSRR studies including (Z)-methyl 5-octenoate are not documented, it could be included in a dataset of unsaturated esters to model reactivity towards a specific chemical reaction, such as oxidation, hydrogenation, or hydrolysis.

Molecular descriptors for a QSRR study on (Z)-methyl 5-octenoate would include:

Electronic Descriptors: HOMO/LUMO energies, partial atomic charges.

Topological Descriptors: Molecular connectivity indices, shape indices.

Steric Descriptors: Molar volume, surface area.

These descriptors would be correlated with experimentally determined reaction rates or equilibrium constants to build a predictive model. Such a model could then be used to estimate the reactivity of other similar unsaturated esters without the need for experimental measurements.

Computational Prediction of Spectroscopic Parameters and Chromatographic Behavior

Computational methods are increasingly used to predict spectroscopic data, which can aid in the identification and characterization of compounds.

NMR Spectroscopy: Quantum chemical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. For (Z)-methyl 5-octenoate, these calculations would predict the chemical shifts for the methyl ester protons, the vinylic protons of the cis-double bond, and the various methylene (B1212753) groups in the chain. These predicted spectra can be compared with experimental data to confirm the structure.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra can also be computationally predicted. The calculations would identify the vibrational frequencies corresponding to specific functional groups, such as the C=O stretch of the ester, the C=C stretch of the alkene, and the C-H stretches.

Chromatographic Behavior: The retention time in gas chromatography (GC) is related to the compound's volatility and its interaction with the stationary phase. While direct prediction is complex, computational models can correlate calculated properties like boiling point, vapor pressure, and polarity with observed retention indices on various GC columns. The NIST Chemistry WebBook does list an experimental normal alkane retention index (RI) of 1395 for (Z)-methyl 5-octenoate on a polar column, which serves as a benchmark for such computational predictions. nist.gov

Table 2: Predicted Spectroscopic and Chromatographic Data Points (Note: This table outlines the type of data that would be generated from computational predictions.)

| Data Type | Predicted Parameter | Expected Information |

| ¹H NMR | Chemical Shifts (ppm) | Position of hydrogen atoms, splitting patterns |

| ¹³C NMR | Chemical Shifts (ppm) | Carbon skeleton structure |

| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | Presence of functional groups (C=O, C=C) |

| Gas Chromatography | Retention Index | Elution behavior on specific column types |

Compound Names

Future Research Directions and Emerging Trends

Development of Green and Sustainable Synthetic Methodologies